4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a prop-2-enoyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid typically involves the reaction of piperidine derivatives with benzoic acid derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acryloyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
3-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid: Similar structure but with the benzoic acid group in a different position.
4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid or piperidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2567503-22-2 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-(1-prop-2-enoylpiperidin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H17NO3/c1-2-14(17)16-9-3-4-13(10-16)11-5-7-12(8-6-11)15(18)19/h2,5-8,13H,1,3-4,9-10H2,(H,18,19) |
InChI Key |
GAURYEIYCGGVNA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.